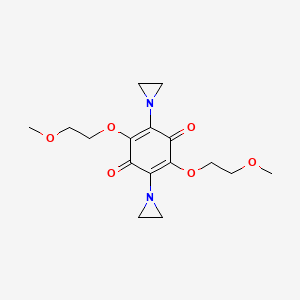
Aziridyl benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridyl benzoquinone is an antineoplastic agent which has been studied as a mutagen and as a carcinogenic agent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Aziridyl benzoquinone has been investigated for its antitumor properties, particularly as a bioreductive prodrug. The compound's mechanism involves the reduction of the quinone ring, which enhances the basicity of the aziridine nitrogens, facilitating their activation through protonation. This property allows this compound to target cancer cells effectively.
- Case Study: Diaziquone (AZQ)
- In clinical trials involving patients with high-grade gliomas, diaziquone demonstrated significant activity. Out of 28 evaluable patients, 21% showed a reduction in tumor size, and 36% experienced disease stabilization after treatment with diaziquone administered as an intravenous infusion .
- The study highlighted that diaziquone was well tolerated with minimal acute toxicity, although myelosuppression was noted as a cumulative side effect.
Mechanistic Insights
Research has focused on understanding the cellular mechanisms through which this compound exerts its effects. Studies indicate that the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.
- Cellular Studies
Synthetic Methodologies
The synthesis of this compound and its derivatives has been a subject of extensive research. Various synthetic pathways have been developed to create analogs with improved efficacy and reduced toxicity.
- Synthetic Approaches
Pharmacological Properties
Aziridyl benzoquinones exhibit diverse pharmacological properties beyond their antitumor activity. They have been studied for their potential antimicrobial and antiviral effects.
Eigenschaften
CAS-Nummer |
800-24-8 |
|---|---|
Molekularformel |
C16H22N2O6 |
Molekulargewicht |
338.36 g/mol |
IUPAC-Name |
2,5-bis(aziridin-1-yl)-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3 |
InChI-Schlüssel |
ASWYYIAZATTZLB-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
Kanonische SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
Aussehen |
Solid powder |
melting_point |
80.0 °C |
Key on ui other cas no. |
800-24-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione 2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone 2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone 2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone Bayer A 139 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















